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Compound of Interest

methyl 6-bromo-1H-indole-2-
Compound Name:
carboxylate

Cat. No.: B1580410

In the landscape of modern drug discovery and organic synthesis, the indole scaffold stands as
a "privileged" structure, a core component in a multitude of natural products and
pharmaceuticals.[1][2][3] Methyl 6-bromo-1H-indole-2-carboxylate is a prominent member of
this family, serving not as an end-product but as a crucial and versatile intermediate.[4][5] Its
strategic value lies in the combination of the biologically significant indole core with a bromine
substituent, which acts as a handle for further molecular elaboration through various chemical

reactions, such as cross-coupling.[4][6][7]

This guide provides an in-depth examination of the core physicochemical properties of Methyl
6-bromo-1H-indole-2-carboxylate. For researchers, scientists, and drug development
professionals, a thorough understanding of these characteristics is not merely academic; it is
the foundation upon which successful synthesis, purification, formulation, and biological
screening are built. This document moves beyond a simple recitation of data, offering insights
into the causality behind these properties and providing field-proven experimental protocols for
their validation.

Core Physicochemical Profile

A compound's identity and behavior are defined by its physical and chemical properties. These
data points are the primary identifiers and predictors of how a substance will behave in various

experimental and storage conditions.
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Significance & Scientific
Property Value .
Insight

The systematic name precisely

) defines the molecular
methyl 6-bromo-1H-indole-2- )
IUPAC Name structure, crucial for
carboxylate ] ] S
unambiguous identification in

literature and databases.[8]

. Often used interchangeably in
6-Bromo-1H-indole-2- )
Synonyms ] ] chemical catalogs and
carboxylic acid methyl ester o
publications.[4]

A unique numerical identifier

assigned by the Chemical
CAS Number 372089-59-3 Abstracts Service, ensuring

precise tracking of this specific

chemical substance.[4][8]

Reveals the elemental

composition, a fundamental
Molecular Formula C10HsBrNO:2 property for calculating

molecular weight and for

elemental analysis.[4][8]

Essential for all stoichiometric
calculations, including reaction

Molecular Weight 254.08 g/mol planning and the preparation
of solutions of known

concentrations.[4][8]

The crystalline solid form and

color are primary indicators of
Appearance Yellow crystals sample purity.[4] Deviations

may suggest impurities or

degradation.

Melting Point 179 -183 °C A sharp melting range is a
critical indicator of high purity
for a crystalline solid.[4][9] A

broad or depressed range
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typically signifies the presence
of impurities.[9]

Knowledge of solubility is
paramount for selecting
appropriate solvents for
Solubility Soluble in acetone. reactions, purification (e.qg.,
recrystallization), and
analytical techniques like
chromatography and NMR.[5]

Indicates the compound's
stability. Storage in a dry,
N Store at < -4 °C. Sealed in dry, controlled environment (room
Storage Conditions ) )
room temperature. temperature or refrigerated) is
recommended to prevent

degradation.[4]

Spectroscopic Fingerprint: Elucidating the
Molecular Structure

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. For
Methyl 6-bromo-1H-indole-2-carboxylate, a combination of NMR and IR spectroscopy
provides a detailed "fingerprint."

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic
compounds in solution by mapping the carbon and hydrogen framework.[10][11][12]

e 'H NMR (Proton NMR): This technique provides information on the number of different types
of protons, their electronic environment, and their proximity to other protons. For this
molecule, one would expect distinct signals for the N-H proton of the indole, the protons on
the aromatic ring, and the protons of the methyl ester group. The splitting patterns of the
aromatic protons would be particularly informative for confirming the 6-bromo substitution
pattern.[13] ChemicalBook provides access to the *H NMR spectrum for this compound.[14]
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e 13C NMR (Carbon NMR): This technique detects the carbon atoms in the molecule, providing
complementary information to *H NMR.[10] Each unique carbon atom in the structure will
give a distinct signal, confirming the presence of the indole core, the carbonyl of the ester,
and the methyl group.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.[15][16]

For Methyl 6-bromo-1H-indole-2-carboxylate, the IR spectrum would be expected to show
characteristic absorption bands:

e N-H Stretch: A moderate to sharp peak around 3300-3400 cm™%, characteristic of the indole
N-H group.

e C=0 Stretch: A strong, sharp peak around 1700-1720 cm™1, indicative of the ester carbonyl
group.

e Aromatic C=C Stretches: Multiple sharp peaks in the 1450-1600 cm~?* region.
e C-O Stretch: A peak in the 1100-1300 cm~1 region, corresponding to the ester C-O bond.
o C-Br Stretch: Typically found in the lower frequency region (500-600 cm~1).

Validated Experimental Protocols

The following protocols are self-validating systems designed for accuracy and reproducibility in
a research setting.

Protocol 1: Melting Point Determination

Causality: The melting point is a measure of the energy required to overcome the crystal lattice
forces of a solid. For a pure compound, this transition is sharp and characteristic. This protocol
uses a modern digital apparatus for precise and reproducible measurements.[17][18]

Methodology:
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o Sample Preparation: Ensure the sample is completely dry and finely powdered. A small
amount of moisture or residual solvent can significantly depress the melting point.

o Capillary Loading: Press the open end of a capillary tube into the powdered sample to collect
a small amount of material (1-2 mm height).

o Sample Compaction: Tap the sealed end of the capillary tube on a hard surface or drop it
down a long glass tube to tightly pack the sample at the bottom.[18] Proper packing ensures
uniform heat transfer.

o Apparatus Setup: Place the capillary tube into the heating block of the melting point
apparatus.

o Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20 °C/min)
to quickly find an approximate melting range.[18] This saves time during the precise
measurement.

o Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate
melting point. Begin heating again with a slow ramp rate (1-2 °C/min).[18]

o Observation & Recording: Record the temperature at which the first drop of liquid appears
(T1) and the temperature at which the last solid crystal melts (T2). The melting point is
reported as the range T1 - T2.

Sample Preparation Measurement

[ Dry Sample ]—P[Grmd to Fine Powder}—l{ Load Capillary TubeH Insert into ApparalusH Fast Ramp (Approx. MP) ]—P[ Slow Ramp (Precise MP) Record T1 and T2

Click to download full resolution via product page

Caption: Workflow for precise melting point determination.

Protocol 2: Qualitative Solubility Assessment
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Causality: The principle of "like dissolves like" governs solubility.[19] Polar solvents tend to
dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This systematic
protocol classifies the compound based on its behavior in a range of standard solvents,
providing insight into its polarity and the presence of acidic or basic functional groups.[20][21]

Methodology:

« Initial Setup: In a series of small, labeled test tubes, place approximately 20-30 mg of the
compound.

e Solvent Addition: To each tube, add 1 mL of a single solvent (e.g., Water, Diethyl Ether,
Acetone, Methanol, Dichloromethane, 5% aq. HCI, 5% ag. NaOH).

 Agitation: Vigorously shake or vortex each tube for 30-60 seconds.[20][22]

e Observation: Observe each tube. Classify as:
o Soluble: The solid completely disappears, forming a clear solution.
o Partially Soluble: Some solid remains, but a significant portion has visibly dissolved.
o Insoluble: The solid remains largely unchanged.

» Acid-Base Test:

o If the compound is insoluble in water but soluble in 5% NaOH, it indicates the presence of
an acidic group (like the indole N-H).[21]

o If the compound is insoluble in water but soluble in 5% HCI, it would indicate the presence
of a basic group.[21]
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Test in 5% HCI
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Caption: Decision tree for qualitative solubility testing.
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Protocol 3: Spectroscopic Sample Preparation and
Analysis

Causality: High-quality spectroscopic data depends critically on proper sample preparation to
ensure a homogeneous sample and to eliminate interfering signals from the solvent or
contaminants.

Methodology for NMR Spectroscopy:
o Sample Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial.

e Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble
(e.g., Acetone-ds, Chloroform-d, DMSO-ds). Deuterated solvents are used to avoid large
solvent signals in the *H NMR spectrum.[11]

o Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl
or vortex until the sample is completely dissolved.

o Transfer: Using a clean pipette, transfer the solution to a standard 5 mm NMR tube.

e Analysis: Place the NMR tube in the spectrometer's autosampler or manually insert it into the

magnet. Acquire the *H and 3C NMR spectra according to the instrument's standard
operating procedures.

Methodology for FTIR Spectroscopy (using ATR):

o Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a
background scan to capture the spectrum of the ambient environment, which will be
subtracted from the sample spectrum.[23]

o Sample Application: Place a small amount of the powdered solid sample directly onto the
ATR crystal, ensuring complete coverage of the crystal surface.[23]

o Apply Pressure: Lower the pressure arm to press the sample firmly and evenly against the
crystal. This ensures good contact for the measurement.
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o Sample Scan: Acquire the spectrum. The instrument directs an IR beam into the crystal,
where it reflects and interacts with the sample, generating the spectrum.[15][24]

» Cleaning: After analysis, raise the pressure arm, remove the bulk of the sample, and clean
the crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Pure, Dry Sample

NMR Analysis ¢ vFTIR (ATR) Analysis

Dissolve in
( Deuterated Solvent ] ( Run Background Scan )
Transfer to
NMR Tube

Place Sample
on ATR Crystal

Acquire Spectrum Acquire Spectrum

Click to download full resolution via product page

Caption: General workflow for NMR and FTIR sample analysis.

Conclusion: A Foundation for Innovation

Methyl 6-bromo-1H-indole-2-carboxylate is a compound of significant strategic value in
chemical research. Its utility as a synthetic intermediate is directly enabled by its
physicochemical properties. The melting point serves as a reliable guard of purity, solubility
dictates the choice of reaction and purification media, and the spectroscopic profile provides
the ultimate structural confirmation. The protocols and data presented in this guide offer
researchers a robust framework for handling, characterizing, and utilizing this important
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building block, thereby empowering the next wave of innovation in medicinal chemistry and
materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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